
Precorrin-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Precorrin-5 is the intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III in which five methyl groups have been introduced into the tetrapyrrole framework, together with ring contraction. It is a conjugate acid of a this compound(8-) and a this compound(7-).
Aplicaciones Científicas De Investigación
Biosynthesis in Vitamin B12 Production
Precorrin-5 plays a crucial role in the biosynthesis of vitamin B12, as evidenced by studies conducted on Pseudomonas denitrificans and other microorganisms. Researchers have demonstrated that enzymes such as CobG, CobJ, CobM, and CobF are involved in the conversion of precorrin-3 to this compound, and subsequently to other intermediates leading to vitamin B12. This indicates that this compound is an important intermediate in the complex pathway of vitamin B12 biosynthesis, contributing significantly to our understanding of this essential nutrient's production (Debussche et al., 1993).
Enzymatic Synthesis and Structural Analysis
Studies have also focused on the enzymatic synthesis and structural characterization of this compound. For example, the crystal structure of precorrin-8x methyl mutase (CobH), an enzyme in the aerobic pathway to vitamin B12, provides insights into the mechanism of methyl migration involving this compound intermediates. This contributes to the broader understanding of the enzymatic processes and structural properties of compounds in the vitamin B12 biosynthetic pathway (Shipman et al., 2001).
Optimization of Enzymes for Chemical Production
Research has also explored optimizing the enzymes involved in the synthesis of precorrins, like precorrin-2, a precursor to this compound. This optimization is crucial for maximizing the production of biologically-derived chemicals like vitamin B12. Kinetic modeling and response surface methodology have been employed to improve the efficiencies of these enzymatic processes, which is essential for industrial applications and large-scale production (Fang et al., 2016).
Propiedades
Fórmula molecular |
C45H54N4O17 |
|---|---|
Peso molecular |
922.9 g/mol |
Nombre IUPAC |
3-[(2S,3S,4Z,7S,11S,17R)-1-acetyl-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-2,7,11,17-tetramethyl-3,10,15,21-tetrahydrocorrin-3-yl]propanoic acid |
InChI |
InChI=1S/C45H54N4O17/c1-21(50)45-40-26(15-37(61)62)41(2,13-12-35(57)58)30(47-40)16-27-22(6-9-32(51)52)25(14-36(59)60)44(5,48-27)18-29-23(7-10-33(53)54)42(3,19-38(63)64)31(46-29)17-28(49-45)24(8-11-34(55)56)43(45,4)20-39(65)66/h17,24,49H,6-16,18-20H2,1-5H3,(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)/b28-17-/t24-,41-,42+,43+,44+,45?/m1/s1 |
Clave InChI |
OUPXZNRNMLYOGK-FNFWWFRLSA-N |
SMILES isomérico |
CC(=O)C12C3=C([C@@](C(=N3)CC4=N[C@@](CC5=C([C@](C(=N5)/C=C(\N1)/[C@H]([C@]2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C(=C4CCC(=O)O)CC(=O)O)C)(C)CCC(=O)O)CC(=O)O |
SMILES |
CC(=O)C12C3=C(C(C(=N3)CC4=NC(CC5=C(C(C(=N5)C=C(N1)C(C2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C(=C4CCC(=O)O)CC(=O)O)C)(C)CCC(=O)O)CC(=O)O |
SMILES canónico |
CC(=O)C12C3=C(C(C(=N3)CC4=NC(CC5=C(C(C(=N5)C=C(N1)C(C2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C(=C4CCC(=O)O)CC(=O)O)C)(C)CCC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


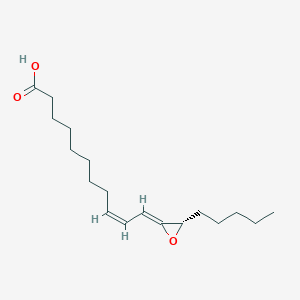


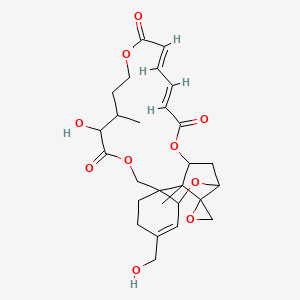
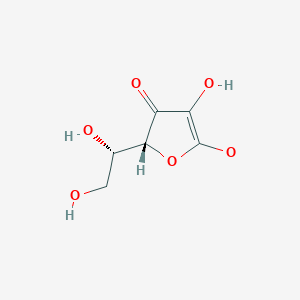


![N-[5-amino-1-[[1-[[9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B1231343.png)
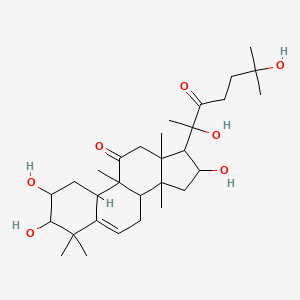
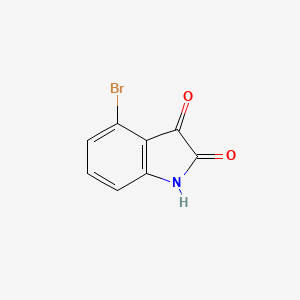
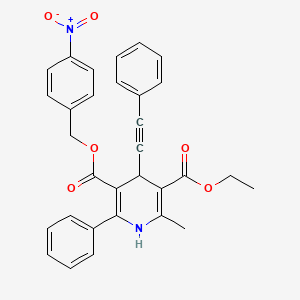
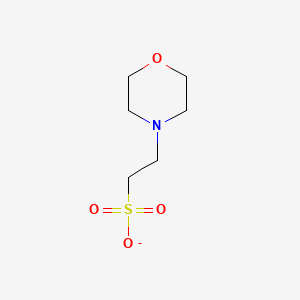
![3-[6-[3-(Aminomethyl)phenoxy]-3,5-difluoro-4-methylpyridin-2-yl]oxybenzenecarboximidamide](/img/structure/B1231354.png)
![5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester](/img/structure/B1231355.png)
